molecular formula C14H17N3O4S B11075603 N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B11075603
M. Wt: 323.37 g/mol
InChI Key: LMDSSLFOHMBAEK-UHFFFAOYSA-N
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Description

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a pyrazole ring substituted with three methyl groups, a benzodioxine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzodioxine moiety and the sulfonamide group. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrazole or benzodioxine moieties.

Scientific Research Applications

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an enzyme inhibitor or receptor modulator, depending on its interaction with specific molecular targets.

    Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole and benzodioxine moieties may interact with hydrophobic pockets or other binding sites. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylcyclopropanamine
  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
  • N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulphonamide

Uniqueness

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to the presence of both the benzodioxine and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C14H17N3O4S/c1-9-14(10(2)17(3)15-9)16-22(18,19)11-4-5-12-13(8-11)21-7-6-20-12/h4-5,8,16H,6-7H2,1-3H3

InChI Key

LMDSSLFOHMBAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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